molecular formula C14H18N2O B1202635 Propyphenazone CAS No. 479-92-5

Propyphenazone

货号: B1202635
CAS 编号: 479-92-5
分子量: 230.31 g/mol
InChI 键: PXWLVJLKJGVOKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 丙氧比林是通过多步过程合成的。合成从乙酰乙酸异丙酯和苯肼的组合开始,在中间化合物中形成吡唑啉环。 然后用碘甲烷烷基化该中间体,得到丙氧比林 .

工业生产方法: 在工业环境中,丙氧比林的合成遵循类似的步骤,但规模更大。反应条件经过优化,以确保高产率和纯度。该过程涉及仔细控制温度、pH 值和反应时间,以获得所需的产品。

化学反应分析

反应类型: 丙氧比林经历几种类型的化学反应,包括:

    氧化: 丙氧比林可以被氧化形成各种代谢产物。

    还原: 还原反应可以改变吡唑啉环的结构。

    取代: 取代反应可以在吡唑啉环上的不同位置发生。

常用试剂和条件:

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠等还原剂。

    取代: 溴或氯等卤化剂可用于取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化会导致羟基化代谢产物的形成,而取代反应会导致卤素原子进入吡唑啉环。

科学研究应用

Analgesic Applications

Propyphenazone is widely recognized for its effectiveness in managing pain. It is often combined with other analgesics to enhance its efficacy.

  • Combination Formulations : this compound is frequently combined with paracetamol and caffeine in formulations like Saridon. Studies have shown that this combination exhibits a faster onset of action and greater analgesic efficacy compared to paracetamol alone, aspirin, or ibuprofen. In a pooled analysis of multiple studies, Saridon demonstrated significant pain relief within 30 minutes of administration, outperforming other medications in terms of patient-reported outcomes .
  • Clinical Efficacy : In clinical trials involving patients with acute pain (such as dentoalveolar pain), this compound has been shown to provide significant analgesic effects. A study indicated that this compound administered at doses of 150 mg resulted in notable pain relief compared to placebo, reinforcing its role as an effective analgesic agent .

Pharmaceutical Formulation Development

This compound's physicochemical properties make it suitable for various pharmaceutical formulations.

  • Tablet Formulations : Research has focused on improving the compressibility and stability of this compound in tablet forms through techniques such as co-spray drying with polymeric binders. This method enhances the flowability and tabletability of this compound, facilitating the development of stable combination tablets with other analgesics like paracetamol .
  • Compounding Practices : this compound is also used in extemporaneously compounded oral medicines across Europe, where it is dispensed alongside other active ingredients. The variability in compounding practices highlights the need for standardized protocols to ensure quality and safety in compounded medicines containing this compound .

Safety and Adverse Reactions

While this compound is effective, it is crucial to consider its safety profile.

  • Hypersensitivity Reactions : this compound can induce hypersensitivity reactions in susceptible individuals, leading to IgE-mediated anaphylaxis. A study involving patients with adverse reactions to this compound demonstrated that a significant percentage developed typical wheal and flare reactions upon skin testing, confirming its potential as a sensitizing agent . This underscores the importance of careful patient selection and monitoring during treatment.

Mechanistic Insights

Understanding the mechanism by which this compound exerts its analgesic effects can inform its clinical use.

  • Antinociceptive Mechanism : Research indicates that the analgesic effect of this compound may be amplified when combined with caffeine, suggesting a synergistic interaction that enhances its antinociceptive properties. Studies utilizing event-related potentials have shown that combinations of this compound with caffeine significantly reduce pain perception compared to this compound alone .

Data Summary Table

Application AreaKey FindingsReferences
Analgesic EfficacyFaster onset and greater effectiveness when combined with paracetamol and caffeine
Pharmaceutical FormulationImproved compressibility and stability through co-spray drying techniques
Safety ProfilePotential for IgE-mediated hypersensitivity reactions
Mechanistic InsightsSynergistic effects observed when combined with caffeine

相似化合物的比较

丙氧比林在结构上与其他几种化合物相关,包括:

丙氧比林的独特性: 丙氧比林在镇痛、解热和抗炎效果的平衡方面独一无二。 与氨基比林不同,它不会形成潜在的致癌亚硝胺,使其成为更安全的替代品 .

生物活性

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and recent advancements in drug formulation.

Overview of this compound

This compound, chemically known as 1-phenyl-2-pyrazolin-5-one, is primarily used for its analgesic effects. It is often combined with other compounds to enhance its therapeutic efficacy while minimizing side effects, particularly gastrointestinal irritation common with traditional NSAIDs.

This compound exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. By inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacological Studies

Recent studies have focused on enhancing the efficacy and safety profile of this compound through various formulations:

  • Mutual Prodrugs : Research has indicated that this compound can be used to create mutual prodrugs with other NSAIDs, such as ibuprofen and diclofenac. These formulations aim to improve gastrointestinal safety while maintaining or enhancing anti-inflammatory activity. For instance, one study reported that a mutual prodrug combining this compound and ibuprofen exhibited improved potency and reduced gastrointestinal side effects compared to either drug alone .
  • Selective COX Inhibition : Another significant advancement involves the development of selective COXII inhibitors based on this compound. A compound formed by coupling this compound with 4-aminoantipyrine demonstrated exceptional selectivity for COXII over COXI, achieving an IC50 value of 0.97 ± 0.04 μM for COXII while showing no inhibition at high concentrations for COXI . This selectivity is crucial for minimizing adverse effects associated with non-selective NSAIDs.

Case Studies

  • Efficacy in Pain Management : A clinical study evaluated the analgesic effect of this compound in combination with caffeine and paracetamol in over-the-counter formulations. The results indicated a significant reduction in pain intensity among participants using the combination compared to those receiving placebo .
  • Gastrointestinal Safety : In a comparative study assessing the gastrointestinal safety of various NSAIDs, mutual prodrugs containing this compound were shown to have a lower ulcerogenic potential than traditional NSAIDs like fenbufen. The study utilized methods such as the carrageenan-induced paw edema test to measure anti-inflammatory effects alongside assessments of gastrointestinal damage .

Biological Activity Data Table

StudyFormulationMain Findings
Mutual Prodrug (this compound + Fenbufen)Improved biological activity with reduced gastrointestinal side effects
This compound + IbuprofenEnhanced potency and reduced GI irritation
This compound + Caffeine/ParacetamolSignificant pain reduction in clinical settings

属性

IUPAC Name

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLVJLKJGVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023529
Record name Propyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-92-5
Record name Propyphenazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyphenazone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyphenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyphenazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYPHENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OED8FV75PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyphenazone
Reactant of Route 2
Reactant of Route 2
Propyphenazone
Reactant of Route 3
Propyphenazone
Reactant of Route 4
Reactant of Route 4
Propyphenazone
Reactant of Route 5
Propyphenazone
Reactant of Route 6
Reactant of Route 6
Propyphenazone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。